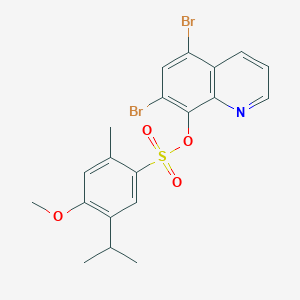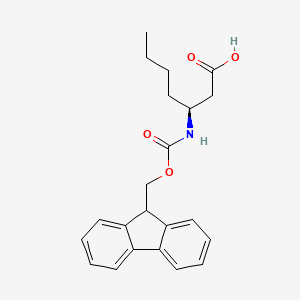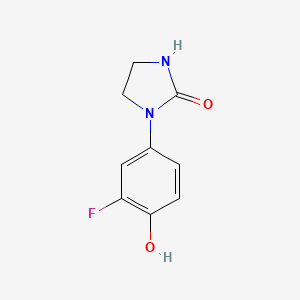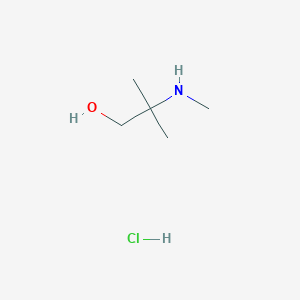![molecular formula C20H24N4O3 B2801915 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034359-82-3](/img/structure/B2801915.png)
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques
Compounds with structural similarities have been synthesized using various methods, including reductive cyclization and condensation reactions, to explore their potential applications in medicinal chemistry and drug design. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using 'one-pot' reductive cyclization, highlighting the importance of precise synthetic routes in obtaining desired compounds for further study (Bhaskar et al., 2019).
Structural Analysis
Advanced structural analysis techniques such as X-ray diffraction and NMR spectroscopy have been employed to elucidate the molecular and crystal structures of these compounds, providing insights into their potential interactions with biological targets. For instance, the crystal and molecular structures of related compounds have been reported, contributing to the understanding of their pharmacological potential (Richter et al., 2023).
Biological Activities and Applications
Antioxidant Activity
Some derivatives have been synthesized and tested for their antioxidant activity, demonstrating potential therapeutic applications in diseases associated with oxidative stress. For example, a series of novel derivatives containing pyrrolidine and benzodioxaphosphole moieties were synthesized and evaluated for their antioxidant activity, showcasing the diverse biological applications of these compounds (Tumosienė et al., 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of similar compounds have been investigated, highlighting their potential as novel therapeutic agents. Research into the synthesis, characterization, and biological evaluation of these compounds can lead to new treatments for infectious diseases and cancer (Talupur et al., 2021).
Mecanismo De Acción
Target of Action
The compound, also known as N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives have been found to bind with high affinity to multiple receptors , acting as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme . They also show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis .
Mode of Action
The compound’s interaction with its targets results in the inhibition of gastric acid secretion . This is achieved by the compound accumulating in the parietal cell and binding directly to the enzyme . The compound also inhibits bacterial nucleic acid and protein synthesis, contributing to its antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways related to gastric acid secretion and bacterial nucleic acid and protein synthesis . The inhibition of these pathways can lead to a decrease in gastric acid production and bacterial growth .
Pharmacokinetics
Benzimidazole derivatives, which the compound is a part of, are known to be metabolically stable . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization
Result of Action
The result of the compound’s action is the inhibition of gastric acid secretion and bacterial growth . This can potentially alleviate symptoms related to excess gastric acid and bacterial infections .
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-12-21-17-8-3-13(9-18(17)22-12)20(26)23-14-10-19(25)24(11-14)15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-11H2,1-2H3,(H,21,22)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWYNCBQMFSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)
![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)




![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![2-chloro-N-{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}-N-methylpyridine-4-carboxamide](/img/structure/B2801851.png)
![3-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2801854.png)